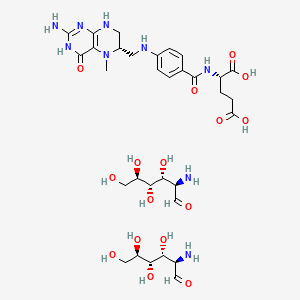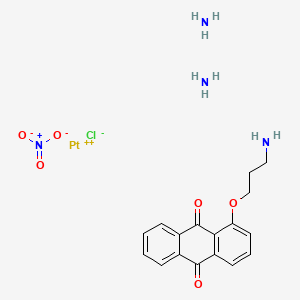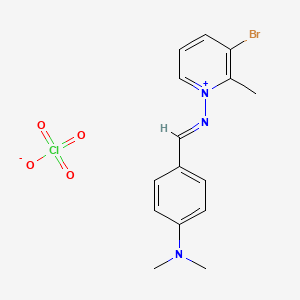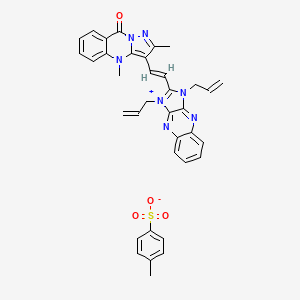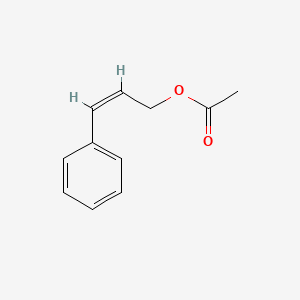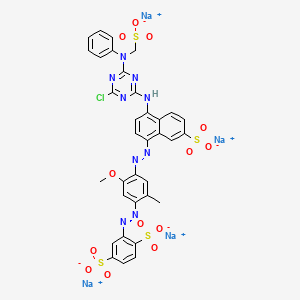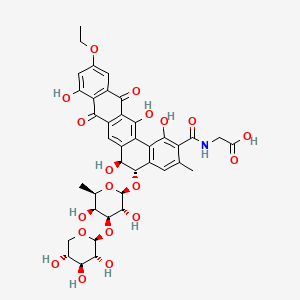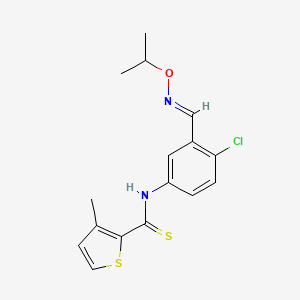
Clivimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clivimine is an alkaloid compound isolated from the plant Clivia miniata, which belongs to the Amaryllidaceae family. This plant is native to southern Africa and has been traditionally used for medicinal purposes, including as a remedy for snakebites and associated pain . This compound is one of several alkaloids found in Clivia miniata, alongside others such as lycorine, clivonine, and galanthamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clivimine involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing cyclic imines, which include this compound, involve the use of electron-deficient sulfamate-derived and N-sulfonyl cyclic imines as versatile synthons in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in scientific research rather than large-scale industrial applications. The isolation of this compound from Clivia miniata involves extraction and purification processes that are typical for alkaloids.
Analyse Des Réactions Chimiques
Types of Reactions
Clivimine, like other alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Clivimine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of alkaloid chemistry.
Mécanisme D'action
The mechanism of action of clivimine involves its interaction with molecular targets such as acetylcholinesterase. This compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where acetylcholine levels are reduced.
Comparaison Avec Des Composés Similaires
Clivimine is similar to other Amaryllidaceae alkaloids such as:
Lycorine: Known for its antiviral and anticancer properties.
Clivonine: Another alkaloid from Clivia miniata with similar biological activities.
Galanthamine: Used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
This compound is unique due to its specific structure and the particular biological activities it exhibits. Its potential as an acetylcholinesterase inhibitor makes it a compound of interest in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
7096-85-7 |
|---|---|
Formule moléculaire |
C43H43N3O12 |
Poids moléculaire |
793.8 g/mol |
Nom IUPAC |
bis[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1 |
Clé InChI |
CJYOGPFDNAEALZ-BVORSCEZSA-N |
SMILES isomérique |
CC1=C(C=C(C(=N1)C)C(=O)O[C@H]2C[C@H]3CCN([C@H]3[C@H]4[C@H]2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)O[C@H]7C[C@H]8CCN([C@H]8[C@H]9[C@H]7OC(=O)C1=CC2=C(C=C91)OCO2)C |
SMILES canonique |
CC1=C(C=C(C(=N1)C)C(=O)OC2CC3CCN(C3C4C2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)OC7CC8CCN(C8C9C7OC(=O)C1=CC2=C(C=C91)OCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


